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Compound of Interest

Compound Name: Cyclohexyl 3-aminopropanoate
Cat. No.: B12088164
Get Quote

Application Note: Cyclohexyl 3-aminopropanoate as a Lipophilic Beta-Alanine Scaffold in
Pharmaceutical Synthesis

Executive Summary

Cyclohexyl 3-aminopropanoate (CAS: 766476-02-2 / HCI salt: 133273-81-1) is a specialized
pharmaceutical intermediate used to introduce a

-alanine motif capped with a lipophilic cyclohexyl ester. Unlike standard ethyl or methyl esters,
the cyclohexyl group provides significant steric bulk and lipophilicity (LogP modulation),
enhancing the membrane permeability of polar drug scaffolds. This guide details the
physicochemical properties, synthesis protocols, and application of this intermediate in the
development of isoxazole carboxamide epigenetic modulators and peptidomimetics.

Chemical Identity & Properties
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Property Specification

IUPAC Name Cyclohexyl 3-aminopropanoate

Common Name -Alanine cyclohexyl ester

766476-02-2 (Free Base); 133273-81-1 (HCI

CAS Number
Salt)
Molecular Formula
Molecular Weight 171.24 g/mol (Free Base)
N Soluble in DMSO, MeOH, DCM; Slightly soluble
Solubility )
in water (Free Base)
pKa ~10.2 (Amine conjugate acid)
Hygroscopic (HCI salt); Store at -20°C under
Storage

inert atmosphere

Structural Significance: The compound consists of a primary amine capable of amide coupling,
a flexible ethylene linker (

-amino acid backbone), and a cyclohexyl ester. The cyclohexyl moiety serves two critical
functions:

 Lipophilicity Enhancement: Increases the cLogP of the final API, facilitating passive transport
across the blood-brain barrier (BBB) or cell membranes.

 Steric Protection: The bulky cyclohexyl ring retards esterase hydrolysis compared to simple
alkyl esters, extending the half-life of prodrugs.

Synthesis Protocol: Preparation of Cyclohexyl 3-
aminopropanoate

Objective: Synthesize Cyclohexyl 3-aminopropanoate Hydrochloride from

-alanine and cyclohexanol via acid-catalyzed esterification.
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Reagents:
e -Alanine (CAS: 107-95-9)

o Cyclohexanol (Excess, acts as solvent/reactant)
e Thionyl Chloride (

) or p-Toluenesulfonic acid (pTSA)

» Diethyl ether (for precipitation)

Method A: Thionyl Chloride Mediated Esterification
(High Yield)

e Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube (

).

 Activation: Cool cyclohexanol (100 mL, ~10 equiv) to 0°C in an ice bath. Dropwise add
Thionyl Chloride (1.2 equiv relative to

-alanine) over 30 minutes. Caution: Exothermic reaction, releases HCI gas.

o Addition: Add

-alanine (10 g, 112 mmol) in portions to the solution.

o Reaction: Remove the ice bath and heat the mixture to 70°C for 4-6 hours. Monitor by TLC
(System: DCM/MeOH 9:1, Stain: Ninhydrin).

o Workup:
o Cool the reaction mixture to room temperature.
o Add excess diethyl ether (300 mL) to precipitate the hydrochloride salt.

o Filter the white precipitate under vacuum.
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o Wash the filter cake with cold ether (3 x 50 mL) to remove residual cyclohexanol.

 Purification: Recrystallize from Ethanol/Ether if necessary.

 Yield: Expect 85-95% as a white crystalline solid.

Visual Workflow: Synthesis Logic

Beta-Alani L
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(Polar Zwitterion)
\ Acyl Chloride - HCI gas »_| Cyclohexyl 3-aminopropanoate HCI
/ Intermediate = (Precipitate)
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(Activation)

Click to download full resolution via product page

Caption: Acid-mediated esterification pathway converting hydrophilic beta-alanine to the
lipophilic cyclohexyl ester salt.[1]

Application Protocol: Amide Coupling (API
Synthesis)

Context: This protocol describes using Cyclohexyl 3-aminopropanoate as a nucleophile to
couple with a carboxylic acid drug scaffold (e.g., an isoxazole derivative as seen in EZH2
inhibitors).

Reagents:

o Carboxylic Acid Scaffold (Drug-COOH) (1.0 equiv)
e Cyclohexyl 3-aminopropanoate HCI (1.1 equiv)
e HATU (1.2 equiv) or EDC/HOBt

o DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

e DMF (Anhydrous)
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Step-by-Step Procedure:

Dissolution: Dissolve the Carboxylic Acid Scaffold (1.0 mmol) in anhydrous DMF (5 mL)
under nitrogen atmosphere.

Activation: Add DIPEA (1.5 mmol) and HATU (1.2 mmol). Stir at room temperature for 15
minutes to form the activated ester.

Coupling: Add Cyclohexyl 3-aminopropanoate HCI| (1.1 mmol) followed by the remaining
DIPEA (1.5 mmol).

o Note: The second portion of DIPEA is crucial to neutralize the HCI salt and free the amine.

Monitoring: Stir at room temperature for 2-12 hours. Monitor conversion by LC-MS (Target
Mass = Drug-COOH Mass + 171 - 18).

Workup:

o Dilute with Ethyl Acetate (50 mL).

o Wash with 1N HCI (remove unreacted amine), Sat.

(remove unreacted acid), and Brine.

o Dry over
and concentrate.

Result: The resulting amide retains the cyclohexyl ester, which can serve as the final
pharmacophore or a prodrug moiety.

Visual Workflow: Drug Coupling Mechanism
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Caption: Convergent synthesis strategy coupling the cyclohexyl beta-alanine linker to a

pharmaceutical scaffold.

Quality Control & Validation

To ensure the integrity of the intermediate before use in high-value API synthesis, verify the

following parameters:
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Test Acceptance Criteria Method

Multiplet at

4.6-4.7 (Cyclohexyl CH-0);
Triplet at

2.6 (

H-NMR (DMSO-d6) 400 MHz NMR

-CH2); Broad singlet at

8.0 (
)
) C18 Column, ACN/Water +
HPLC Purity > 98.0% (Area)
0.1% TFA
Water Content < 0.5% wiw Karl Fischer Titration
] 16.5% - 17.5% (Theoretical for o

Chloride Content Argentometric Titration

HCI salt)

Self-Validating Check: In the H-NMR, the integration of the cyclohexyl protons (10H envelope +
1H methine) must match the ratio to the ethylene linker protons (2H + 2H). Loss of the
cyclohexyl group (hydrolysis) will result in the disappearance of the

4.7 peak and appearance of a broad COOH peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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